![molecular formula C8H13ClN4OS2 B14533467 N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 62492-06-2](/img/structure/B14533467.png)
N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves the reaction of 2-chloroethyl isocyanate with 5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The thiadiazole ring may also interact with various proteins and enzymes, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-N’-{5-[(methylthio)-1,3,4-thiadiazol-2-yl}urea
- N-(2-Chloroethyl)-N’-{5-[(ethylthio)-1,3,4-thiadiazol-2-yl}urea
- N-(2-Chloroethyl)-N’-{5-[(butylthio)-1,3,4-thiadiazol-2-yl}urea
Uniqueness
N-(2-Chloroethyl)-N’-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62492-06-2 |
|---|---|
Molecular Formula |
C8H13ClN4OS2 |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C8H13ClN4OS2/c1-5(2)15-8-13-12-7(16-8)11-6(14)10-4-3-9/h5H,3-4H2,1-2H3,(H2,10,11,12,14) |
InChI Key |
MXGSLZMGBSJMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


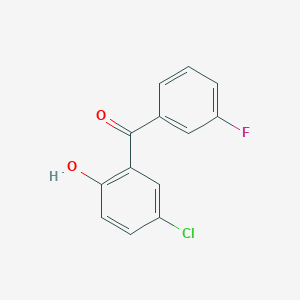
![4-Hydroxy-3-methyl-5-[(pyridin-3-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14533390.png)
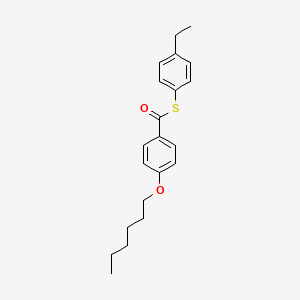
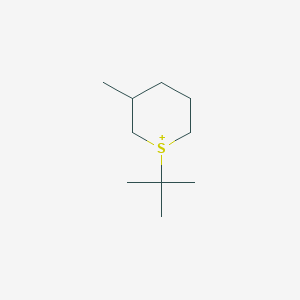
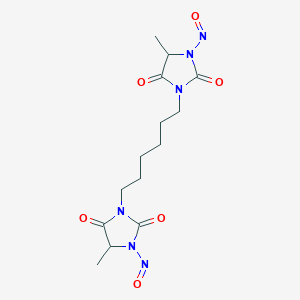
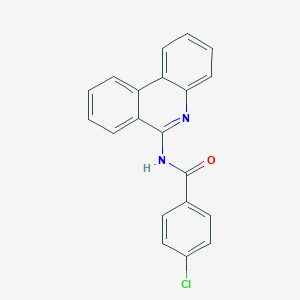
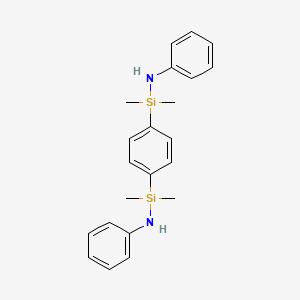
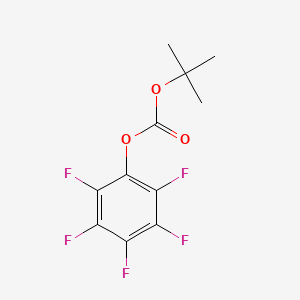
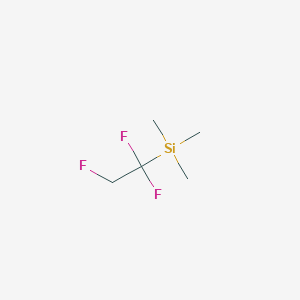
![2,2'-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol)](/img/structure/B14533423.png)
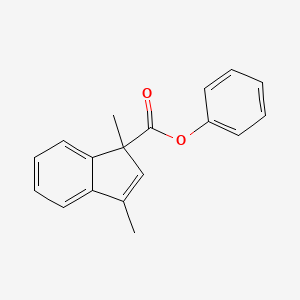
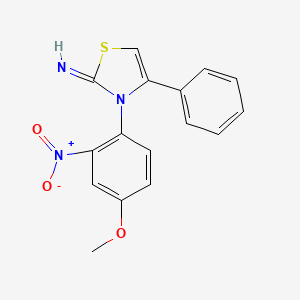
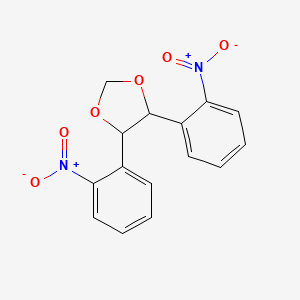
silane](/img/structure/B14533460.png)
